

Methyl 3-amino-5-hydroxybenzoate chemical structure and IUPAC name

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Compound of Interest

Compound Name:	Methyl 3-amino-5-hydroxybenzoate
Cat. No.:	B1314011

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An In-depth Technical Guide to Methyl 3-amino-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl 3-amino-5-hydroxybenzoate**. Additionally, it delves into the biosynthetic pathway of its precursor, 3-amino-5-hydroxybenzoic acid (AHBA), a critical building block in the natural synthesis of various antibiotics.

Chemical Structure and IUPAC Name

Methyl 3-amino-5-hydroxybenzoate is an organic compound featuring a benzene ring substituted with a methyl ester group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively.

IUPAC Name: **methyl 3-amino-5-hydroxybenzoate**[\[1\]](#)

Chemical Structure:

SMILES: COC(=O)C1=CC(=CC(=C1)O)N[\[1\]](#)

Quantitative Data

The physical and chemical properties of **Methyl 3-amino-5-hydroxybenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	PubChem
Molecular Weight	167.16 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich[2]
Melting Point	124.5°C	Alfa Chemistry[3]
Boiling Point	376.446°C at 760 mmHg	Alfa Chemistry[3]
Density	1.306 g/cm ³	Alfa Chemistry[3]
Flash Point	181.468°C	Alfa Chemistry[3]
Purity	≥95%	Sigma-Aldrich[2]
Storage Temperature	Room temperature, in dark, under inert atmosphere	Sigma-Aldrich[2]

Experimental Protocols

Synthesis of Methyl 3-amino-5-hydroxybenzoate via Fischer Esterification

This protocol describes the synthesis of **Methyl 3-amino-5-hydroxybenzoate** from its corresponding carboxylic acid, 3-amino-5-hydroxybenzoic acid, through a Fischer esterification reaction. This method utilizes an excess of methanol as both a reactant and a solvent, with a strong acid catalyst.

Materials:

- 3-amino-5-hydroxybenzoic acid
- Anhydrous methanol (CH₃OH)

- Concentrated sulfuric acid (H_2SO_4) or Thionyl chloride ($SOCl_2$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate ($EtOAc$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- pH paper or pH meter

Procedure:

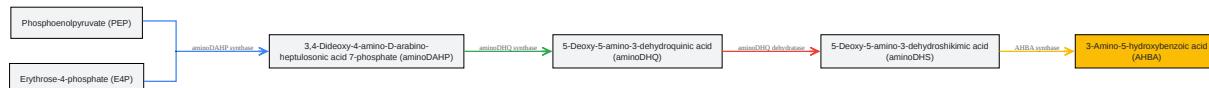
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-amino-5-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., a 10-20 fold molar excess of methanol). Place a magnetic stir bar in the flask.
- **Catalyst Addition:** While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a higher yield, the solution can be cooled in an ice bath before the dropwise addition of thionyl chloride (approximately 2 equivalents).[\[4\]](#)

- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Neutralization: Carefully add the residue to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] Check the pH to ensure it is neutral or slightly basic.
- Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate three times.
- Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude **Methyl 3-amino-5-hydroxybenzoate**.
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Biosynthetic Pathway of 3-Amino-5-hydroxybenzoic Acid (AHBA)

Methyl 3-amino-5-hydroxybenzoate is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is a key precursor in the biosynthesis of a large family of natural products, including ansamycin and mitomycin antibiotics.[1] The formation of AHBA occurs via the aminoshikimate pathway, a variation of the shikimate pathway.

Below is a diagram illustrating the key steps in the biosynthesis of AHBA.



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Caption: Biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA).

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References

- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
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